3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine
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Overview
Description
3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a fluorinated methoxyphenyl group attached
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
It’s worth noting that similar compounds interact with their targets, leading to changes that result in various biological activities . These interactions can lead to inhibition or activation of the target, depending on the nature of the compound and the target .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities . These activities can result from the compound’s interaction with its targets and its effect on biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials would include 3-fluoro-4-methoxybenzaldehyde, α-bromoacetophenone, and thiourea. The reaction is typically carried out in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine
- 3-[4-(3-fluoro-4-methylphenyl)-1,3-thiazol-2-yl]pyridine
- 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-oxazol-2-yl]pyridine
Uniqueness
3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its analogs. The methoxy group also contributes to its unique reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-19-14-5-4-10(7-12(14)16)13-9-20-15(18-13)11-3-2-6-17-8-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRMBALMBKHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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